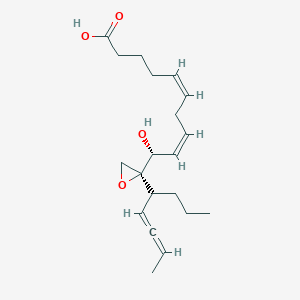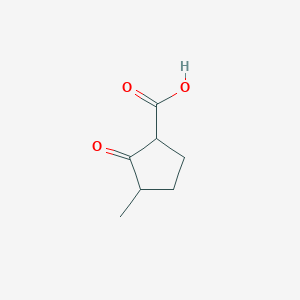
4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline
Vue d'ensemble
Description
“4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline” is a chemical compound . It’s used in pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline” include a molecular weight of 343.728, a density of 1.4±0.1 g/cm3, a boiling point of 444.9±45.0 °C at 760 mmHg, and a melting point of 82-84°C .
Applications De Recherche Scientifique
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through benzylic functionalization. Its structure allows for reactions at the benzylic position, which can undergo free radical bromination, nucleophilic substitution, and oxidation . This versatility makes it valuable in constructing pharmacologically active molecules.
Medicinal Chemistry
In medicinal chemistry, this compound’s benzylic amine moiety is a key functional group that can be modified to create new chemical entities with potential therapeutic effects. It can be used to synthesize analogs and derivatives that may act as lead compounds in drug discovery .
Catalysis
“4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline” can act as a ligand in catalytic systems. Its structure could potentially stabilize transition states or intermediates in catalytic cycles, particularly in transfer hydrogenation reactions . This application is crucial for developing more efficient and greener chemical processes.
Agricultural Chemistry
Derivatives of this compound have been explored for their use in agricultural chemistry. The structural motifs present in “4-chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline” are found in some herbicides and insecticides, indicating its potential as a starting point for developing new agrochemicals .
Safety and Hazards
Orientations Futures
As for future directions, “4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline” is currently being supplied by several manufacturers for use in pharmaceutical testing . The future directions of this compound would likely be determined by the results of these tests and the potential therapeutic applications discovered.
Propriétés
IUPAC Name |
1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTYAJPHEPYMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454829 | |
| Record name | 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline | |
CAS RN |
173676-54-5 | |
| Record name | 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)








